molecular formula C43H67N13O10 B10853274 (Sar 1,Ala8)-Angiotensin II Sar-Arg-Val-Tyr-Ile-His-Pro-Ala-OH

(Sar 1,Ala8)-Angiotensin II Sar-Arg-Val-Tyr-Ile-His-Pro-Ala-OH

Cat. No.: B10853274
M. Wt: 926.1 g/mol
InChI Key: XIEWFECSPPTVQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Sar 1,Ala8)-Angiotensin II Sar-Arg-Val-Tyr-Ile-His-Pro-Ala-OH is a synthetic peptide analog of angiotensin II, a hormone that plays a crucial role in regulating blood pressure and fluid balance. This compound is modified at the first and eighth positions with sarcosine (Sar) and alanine (Ala), respectively, to enhance its stability and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Sar 1,Ala8)-Angiotensin II Sar-Arg-Val-Tyr-Ile-His-Pro-Ala-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: Each amino acid is coupled to the resin-bound peptide using activating agents like HBTU or DIC.

    Deprotection: The temporary protecting groups on the amino acids are removed using TFA.

    Cleavage: The completed peptide is cleaved from the resin and purified using HPLC.

Industrial Production Methods

In an industrial setting, the production of this peptide may involve large-scale SPPS with automated peptide synthesizers. The process is optimized for high yield and purity, with stringent quality control measures to ensure consistency.

Chemical Reactions Analysis

Types of Reactions

(Sar 1,Ala8)-Angiotensin II Sar-Arg-Val-Tyr-Ile-His-Pro-Ala-OH can undergo various chemical reactions, including:

    Oxidation: The histidine residue can be oxidized under specific conditions.

    Reduction: Disulfide bonds, if present, can be reduced to thiols.

    Substitution: Amino acid residues can be substituted to create analogs with different properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Protected amino acid derivatives and coupling agents.

Major Products Formed

The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation of histidine can lead to the formation of oxo-histidine.

Scientific Research Applications

(Sar 1,Ala8)-Angiotensin II Sar-Arg-Val-Tyr-Ile-His-Pro-Ala-OH has several scientific research applications:

    Chemistry: Used as a model compound to study peptide synthesis and modification techniques.

    Biology: Investigated for its role in cellular signaling pathways and receptor interactions.

    Medicine: Explored for its potential therapeutic effects in regulating blood pressure and treating cardiovascular diseases.

    Industry: Utilized in the development of peptide-based drugs and diagnostic tools.

Mechanism of Action

The mechanism of action of (Sar 1,Ala8)-Angiotensin II Sar-Arg-Val-Tyr-Ile-His-Pro-Ala-OH involves binding to angiotensin II receptors (AT1 and AT2) on the surface of target cells. This binding triggers a cascade of intracellular signaling pathways that regulate blood pressure, fluid balance, and other physiological processes. The modifications at positions 1 and 8 enhance the peptide’s stability and affinity for the receptors.

Comparison with Similar Compounds

Similar Compounds

    Angiotensin II: The natural hormone with similar biological functions but less stability.

    (Sar 1,Ile8)-Angiotensin II: Another analog with isoleucine at position 8, offering different receptor binding properties.

    (Sar 1,Val8)-Angiotensin II: An analog with valine at position 8, used to study structure-activity relationships.

Uniqueness

(Sar 1,Ala8)-Angiotensin II Sar-Arg-Val-Tyr-Ile-His-Pro-Ala-OH is unique due to its specific modifications that enhance stability and receptor affinity, making it a valuable tool for research and potential therapeutic applications.

Properties

IUPAC Name

2-[[1-[2-[[2-[[2-[[2-[[5-(diaminomethylideneamino)-2-[[2-(methylamino)acetyl]amino]pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C43H67N13O10/c1-7-24(4)35(40(63)53-31(19-27-20-47-22-49-27)41(64)56-17-9-11-32(56)38(61)50-25(5)42(65)66)55-37(60)30(18-26-12-14-28(57)15-13-26)52-39(62)34(23(2)3)54-36(59)29(51-33(58)21-46-6)10-8-16-48-43(44)45/h12-15,20,22-25,29-32,34-35,46,57H,7-11,16-19,21H2,1-6H3,(H,47,49)(H,50,61)(H,51,58)(H,52,62)(H,53,63)(H,54,59)(H,55,60)(H,65,66)(H4,44,45,48)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIEWFECSPPTVQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(C)C(=O)O)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)CNC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C43H67N13O10
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

926.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.